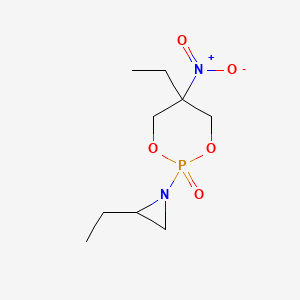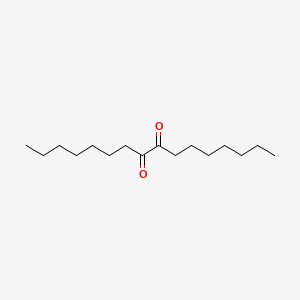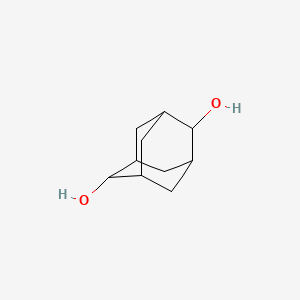
Adamantane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-2,6-diol is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. Adamantane itself was first isolated in 1933 from petroleum and has since been synthesized through various methods . This compound features hydroxyl groups at the 2 and 6 positions, making it a chiral molecule with significant potential in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-2,6-diol typically involves the functionalization of adamantane. One common method is the hydroxylation of adamantane using oxidizing agents such as osmium tetroxide or potassium permanganate . Another approach involves the radical functionalization of adamantane derivatives, which can be achieved under mild conditions using photochemical or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often relies on the large-scale hydroxylation of adamantane. This process can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form adamantane-2,6-diamine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Adamantane-2,6-dione or adamantane-2,6-dicarboxylic acid.
Reduction: Adamantane-2,6-diamine.
Substitution: Adamantane-2,6-dihalide or adamantane-2,6-dialkyl.
Applications De Recherche Scientifique
Adamantane-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of adamantane-2,6-diol involves its interaction with various molecular targets and pathways. In drug design, the hydroxyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity. The unique structure of this compound also allows it to interact with hydrophobic pockets in proteins, making it a valuable scaffold for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon, used as a precursor for various derivatives.
Adamantane-1,3-diol: Another diol derivative with hydroxyl groups at different positions.
Adamantane-2,6-diamine: A derivative with amino groups instead of hydroxyl groups.
Uniqueness
Adamantane-2,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its chiral nature and ability to form hydrogen bonds make it particularly valuable in drug design and material science .
Propriétés
IUPAC Name |
adamantane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGVORZDBZFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
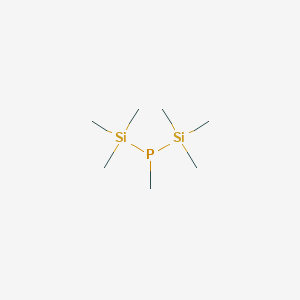

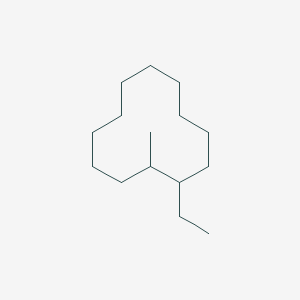
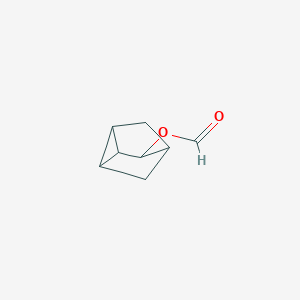
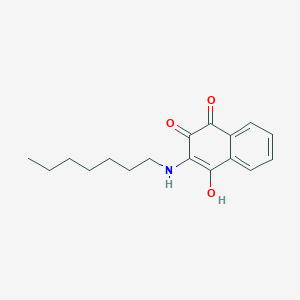
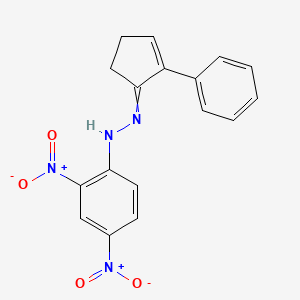
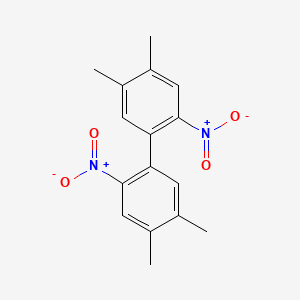
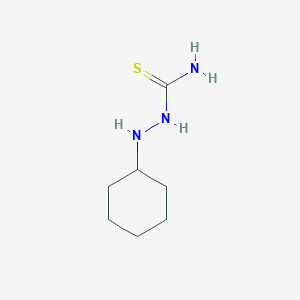
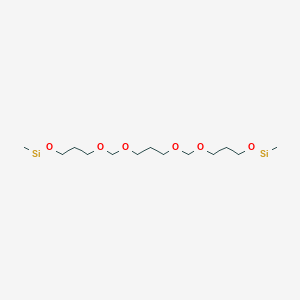
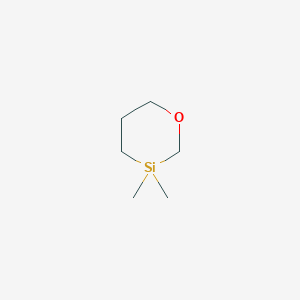

![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
